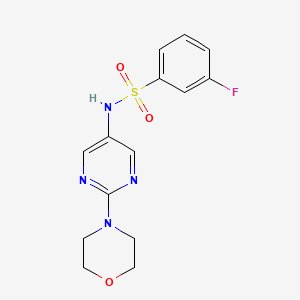

3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c15-11-2-1-3-13(8-11)23(20,21)18-12-9-16-14(17-10-12)19-4-6-22-7-5-19/h1-3,8-10,18H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRZRRKXZUDGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-fluorobenzenesulfonyl chloride with 2-morpholinopyrimidine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzenesulfonamides, while oxidation and reduction reactions would modify the functional groups present on the molecule.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

- Medicinal Chemistry :

- Biological Studies :

- Antimicrobial Activity :

- Virtual Screening :

Case Studies

- Inhibition Studies :

- Cancer Research :

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzenesulfonamide derivatives, which exhibit diverse biological activities depending on substituents. Key comparisons include:

Key Structural Determinants of Activity

- Electron-Withdrawing Groups : Fluorine or nitro groups at the para position of benzenesulfonamide enhance acidity, facilitating metal chelation (e.g., in HIV IN inhibition) or receptor binding (e.g., PPARs) .

- Heterocyclic Moieties: Morpholinopyrimidine (target compound) vs. quinoline (antiparasitics) or pyrazole (PPAR ligands) influence solubility and target specificity. Morpholine may improve pharmacokinetics by reducing metabolic degradation.

- Hydrophobic Substituents : Chlorine or methyl groups in analogs (e.g., compound IIIi) enhance lipophilicity, improving membrane permeability .

Biological Activity

3-Fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15FN4O2S

- Molecular Weight : 300.35 g/mol

Properties Table

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been identified as a potential inhibitor of specific kinases involved in cancer cell proliferation.

-

Mechanism of Action :

- The compound targets the Polo-like kinase 4 (PLK4), which is crucial for centriole duplication and cell cycle progression. Inhibition of PLK4 leads to centrosome loss and may induce apoptosis in cancer cells .

- Studies demonstrate that this compound can stabilize p53, leading to cell cycle arrest in G1 phase, particularly in cells with intact p53 pathways .

-

Case Studies :

- A study involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups.

- In vivo studies using murine models demonstrated significant tumor regression when treated with this compound, indicating its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

-

Mechanism of Action :

- The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial dihydropteroate synthase, which is essential for folate synthesis .

-

Research Findings :

- Preliminary studies have shown that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria.

- The compound's efficacy was evaluated using standard antimicrobial susceptibility testing methods, revealing promising results against resistant strains .

Comparison with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Other PLK4 inhibitors (e.g., Centrinone) | Very High | Low |

| Traditional sulfonamides (e.g., Sulfamethoxazole) | Low | High |

Uniqueness

The unique combination of the morpholinopyrimidine moiety and the benzenesulfonamide structure provides this compound with a dual mechanism of action that is not commonly found in other compounds.

Q & A

Q. What are the key synthetic routes for 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including pyrimidine ring functionalization and sulfonamide coupling. A common approach includes:

- Step 1 : Suzuki-Miyaura coupling to introduce the morpholine-pyrimidine moiety.

- Step 2 : Sulfonamide formation via nucleophilic substitution between a fluorobenzenesulfonyl chloride derivative and the pyrimidine amine. Critical conditions include inert atmosphere (e.g., nitrogen) to prevent oxidation of intermediates, temperature control (e.g., 0–5°C for sulfonylation), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine positioning.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] peak at m/z 395.1).

- X-ray Crystallography : Resolves conformational details of the morpholine-pyrimidine and sulfonamide groups (if single crystals are obtainable) .

Q. What are the preliminary applications of this compound in medicinal chemistry?

Its structural features (fluorine, sulfonamide, and morpholine groups) suggest potential as a kinase inhibitor or carbonic anhydrase modulator. Early studies focus on binding affinity assays against targets like EGFR or VEGFR .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during sulfonamide coupling?

Common side reactions include over-sulfonylation or hydrolysis of the morpholine ring. Strategies:

- Solvent Selection : Use anhydrous DCM or THF to minimize water interference.

- Stoichiometry Control : Limit sulfonyl chloride to 1.1 equivalents.

- Temperature Gradients : Gradual warming from 0°C to room temperature improves regioselectivity .

Q. What methodologies resolve contradictions in biological activity data across different assay platforms?

Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, enzyme isoform specificity). Solutions include:

- Cross-Validation : Compare results from fluorescence polarization, SPR, and enzymatic assays.

- Meta-Analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .

Q. How does fluorination at the 3-position of the benzenesulfonamide group influence target selectivity?

Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzyme active sites. Computational docking (e.g., AutoDock Vina) and MD simulations reveal improved hydrogen-bonding interactions with residues like Asp or Glu in carbonic anhydrase II .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

- Preparative HPLC : Resolves isomers or byproducts with similar polarity.

- Countercurrent Chromatography : Effective for heat-sensitive intermediates.

- Crystallization Screening : High-throughput methods (e.g., Crystal16) identify optimal solvent pairs .

Data Contradiction and Validation

Q. How should researchers interpret conflicting crystallographic and computational data regarding the compound’s conformation?

X-ray structures may show a planar sulfonamide group, while DFT calculations predict slight torsion. Validate via:

- Overlay Analysis : Compare experimental and computed geometries.

- Torsional Angle Metrics : Use software like Mercury or GaussView to quantify deviations .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

- Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures.

- LC-MS Stability Assays : Monitor degradation products over 24–72 hours.

- Plasma Protein Binding : Use equilibrium dialysis to assess bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.